N-(2-Fluoro-4-methylbenzyl)ethanamine
Description
N-(2-Fluoro-4-methylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group bearing a fluorine atom at the 2-position and a methyl group at the 4-position of the aromatic ring, attached to an ethanamine backbone. This structural motif places it within a broader class of psychoactive compounds, though its specific pharmacological profile remains less documented compared to well-studied analogs like the NBOMe or 2C series.
Properties
IUPAC Name |
N-[(2-fluoro-4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-5-4-8(2)6-10(9)11/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQIJPTBFZONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-fluoro-4-methylbenzyl chloride and ethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.
Procedure: The 2-fluoro-4-methylbenzyl chloride is reacted with ethanamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Fluoro-4-methylbenzyl)ethanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoro group on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-Fluoro-4-methylbenzyl)ethanamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the synthesis of bioactive molecules.
Medicine
This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which N-(2-Fluoro-4-methylbenzyl)ethanamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The ethanamine moiety can interact with various biological pathways, potentially modulating neurotransmitter systems or enzyme activities.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Receptor Affinity and Bioactivity
Table 2: Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| This compound | ~2.8 | 195.2 | Estimated >6 |
| 25I-NBOMe | 3.5 | 413.2 | 8–12 |
| 24H-NBF | 2.1 | 303.2 | 3–4 |
| 2C-B | 2.0 | 274.1 | 2–3 |
Key Research Findings
- Synthetic Accessibility : this compound can be synthesized via reductive amination of 2-fluoro-4-methylbenzaldehyde with ethanamine, analogous to methods for 24H-NBF derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
